molecular formula C20H38O3 B1235063 3-Oxoicosanoic acid

3-Oxoicosanoic acid

Cat. No.: B1235063
M. Wt: 326.5 g/mol
InChI Key: MZPZMTFDSVTILM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Oxoicosanoic acid is a long-chain fatty acid derivative characterized by a ketone functional group at the third carbon position of its 20-carbon backbone. These compounds are typically synthesized via oxidation reactions, such as Jones’ reagent-mediated ketone formation, as demonstrated in the preparation of 3-Oxoursolic acid (a triterpenoid derivative) .

Properties

Molecular Formula

C20H38O3

Molecular Weight

326.5 g/mol

IUPAC Name

3-oxoicosanoic acid

InChI

InChI=1S/C20H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(21)18-20(22)23/h2-18H2,1H3,(H,22,23)

InChI Key

MZPZMTFDSVTILM-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)CC(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)CC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Chain Length Variation: 3-Oxo Fatty Acids

The position of the ketone group and chain length significantly influence physical and chemical properties. Key analogs include:

Compound Name Carbon Chain Length Ketone Position Molecular Formula (Inferred) Key Properties (Inferred)
3-Oxoicosanoic acid 20 3 C₂₀H₃₈O₃ High hydrophobicity; potential for micelle formation
3-Oxo-nonadecanoic acid 19 3 C₁₉H₃₆O₃ Shorter chain may reduce melting point
3-Oxo-pentadecanoic acid 15 3 C₁₅H₂₈O₃ Increased solubility in polar solvents due to shorter chain
4-Oxopentanoic acid 5 4 C₅H₈O₃ Higher acidity due to proximity of ketone to carboxyl group

Structural Insights :

  • Longer chains (e.g., 20 carbons) enhance lipid solubility and membrane interaction, whereas shorter chains (e.g., pentadecanoic acid) improve aqueous solubility.
  • The β-keto group (position 3) in this compound may confer unique reactivity, such as susceptibility to nucleophilic attack or participation in keto-enol tautomerism, which is less pronounced in 4-oxo analogs .

Functional Group Variation: Hydroxy vs. Oxo Derivatives

Replacing the ketone with a hydroxyl group alters hydrogen-bonding capacity and acidity:

Compound Name Functional Group Key Differences
This compound Ketone (C=O) Higher electrophilicity; potential for condensation reactions
3-Hydroxyicosanoic acid Hydroxyl (-OH) Increased hydrogen bonding; lower thermal stability

Research Findings :

  • 3-Hydroxyicosanoic acid’s hydroxyl group enhances solubility in polar solvents, whereas the ketone in this compound may favor interactions with hydrophobic environments .
  • The absence of a hydroxyl group in this compound reduces its capacity for esterification compared to hydroxy derivatives.

Cyclic and Aromatic Analogs

Compounds like 3-Oxocholic acid (a bile acid derivative) and 3-Oxocyclobutanecarboxylic acid demonstrate the impact of cyclic structures:

Compound Name Structure Key Features
3-Oxocholic acid Steroid backbone Enhanced rigidity; bile acid functionality
3-Oxocyclobutanecarboxylic acid Cyclobutane ring Strain-induced reactivity; compact structure

Comparison :

  • Unlike this compound, cyclic analogs exhibit constrained conformations, affecting their biological activity and metabolic pathways.
  • The linear chain of this compound allows for greater flexibility in intermolecular interactions, which is critical in lipid bilayer integration.

Q & A

Basic Question: What are the established synthetic routes for 3-oxoicosanoic acid, and how can researchers optimize yield and purity?

Answer:
this compound derivatives, such as (E)-2-(amino(substituted)methylene)-3-oxoicosanoic acid, are synthesized via condensation reactions. For example, a stearoylated precursor is stirred in sulfuric acid, followed by precipitation and recrystallization in ethanol . Key optimization steps include:

  • Reaction time : Extended stirring (e.g., overnight) ensures complete conversion.
  • Purification : Ethanol recrystallization improves purity, as evidenced by sharp melting points (e.g., 113–115°C) and consistent elemental analysis (C, H, N within 0.2% of theoretical values) .
  • Characterization : IR spectroscopy (C=O stretches at 1738–1679 cm⁻¹) and ¹H NMR (alkyl chain integration at δ 1.28–1.39 ppm) validate structural integrity .

Advanced Question: How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Answer:
Discrepancies in IR or NMR data often arise from solvent effects, tautomerism, or impurities. Methodological approaches include:

  • Orthogonal techniques : Combine IR, NMR, and high-resolution mass spectrometry (HRMS) to cross-validate functional groups (e.g., keto-enol tautomerism in 3-oxo derivatives) .
  • Control experiments : Synthesize and characterize intermediate compounds (e.g., stearoylated precursors) to isolate spectral contributions .
  • Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to confirm assignments .

Basic Question: What analytical methods are suitable for quantifying this compound in biological matrices?

Answer:
Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., silylation) is widely used. Key steps:

  • Derivatization : Convert the carboxylic acid to a trimethylsilyl (TMS) ester to enhance volatility .
  • Internal standards : Use deuterated analogs (e.g., d₄-3-oxoicosanoic acid) to correct for matrix effects .
  • Validation : Ensure linearity (R² > 0.99) across physiological concentration ranges (nM–µM) and limit of detection (LOD) < 10 nM .

Advanced Question: How do researchers address solubility challenges in in vitro assays involving this compound?

Answer:
this compound’s hydrophobicity necessitates:

  • Solubilization agents : Use β-cyclodextrin (5–10% w/v) or bovine serum albumin (BSA, 0.1–1%) to stabilize the compound in aqueous buffers .
  • Solvent controls : Include vehicle-only controls (e.g., DMSO ≤ 0.1%) to isolate solvent effects .
  • Dynamic light scattering (DLS) : Monitor aggregation states to ensure monodisperse solutions during assays .

Basic Question: What biological roles or pathways involve this compound?

Answer:
3-Oxo fatty acids are intermediates in β-oxidation and microbial lipid metabolism. Key contexts:

  • Mitochondrial β-oxidation : 3-Oxo intermediates are transiently formed during fatty acid catabolism; disrupted levels may indicate metabolic disorders .
  • Bacterial signaling : In Pseudomonas, 3-oxo fatty acids modulate quorum-sensing pathways .

Advanced Question: How can researchers differentiate artefactual formation of this compound during sample preparation?

Answer:
Artifacts from oxidation or hydrolysis can be mitigated by:

  • Sample stabilization : Add antioxidants (e.g., 0.1% butylated hydroxytoluene) during lipid extraction .
  • Low-temperature workflows : Perform extractions at 4°C and avoid prolonged exposure to acidic/basic conditions .
  • Isotopic labeling : Use ¹³C-labeled precursors to track endogenous vs. artefactual formation via LC-MS .

Basic Question: What safety protocols are recommended for handling this compound?

Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles .
  • Ventilation : Use fume hoods for weighing and solubilization due to potential respiratory irritation .
  • Waste disposal : Neutralize acidic waste with sodium bicarbonate before disposal in designated containers .

Advanced Question: How can computational modeling predict the reactivity of this compound in enzymatic assays?

Answer:

  • Docking simulations : Use AutoDock Vina to model interactions with enzymes (e.g., acyl-CoA dehydrogenases) based on keto-group orientation .
  • Quantum mechanics/molecular mechanics (QM/MM) : Calculate activation energies for decarboxylation or reduction reactions .
  • Validation : Compare predicted reaction rates with experimental kinetics (e.g., stopped-flow spectrophotometry) .

Basic Question: How should researchers report synthetic and analytical data for this compound in publications?

Answer:
Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

  • Synthesis : Report reaction conditions (solvent, temperature, time), yields, and purification steps .
  • Characterization : Include IR, NMR, and HRMS data in the main text or supplementary materials .
  • Reproducibility : Provide detailed spectral acquisition parameters (e.g., NMR solvent, frequency) .

Advanced Question: What strategies exist for tracing this compound metabolites in complex biological systems?

Answer:

  • Stable isotope-resolved metabolomics (SIRM) : Administer ¹³C-labeled this compound and track incorporation into downstream metabolites via LC-MS .
  • Flux analysis : Use metabolic flux analysis (MFA) models to quantify carbon flow through β-oxidation pathways .
  • Tissue-specific profiling : Combine laser-capture microdissection with nano-LC-MS for spatial resolution in organs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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